N2,N2-Dimethylamino-6-deamino adenosine
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Overview
Description
N2,N2-Dimethylamino-6-deamino adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethylamino-6-deamino adenosine typically involves the modification of adenosine through a series of chemical reactionsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, and it often involves the use of advanced technologies and equipment .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethylamino-6-deamino adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2,N2-Dimethylamino-6-deamino adenosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antitumor activity and potential use in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N2,N2-Dimethylamino-6-deamino adenosine involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). The compound targets specific molecular pathways and enzymes involved in DNA replication, leading to the disruption of cellular processes and the eventual death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fludarabine: Another purine nucleoside analog with similar antitumor activity.
Cladribine: Used in the treatment of certain types of leukemia.
Pentostatin: Known for its inhibitory effects on adenosine deaminase.
Uniqueness
N2,N2-Dimethylamino-6-deamino adenosine is unique due to its specific chemical structure and the presence of the N2,N2-dimethylamino group. This structural feature contributes to its distinct biological activity and therapeutic potential, making it a valuable compound for scientific research and medical applications .
Properties
Molecular Formula |
C12H17N5O4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)12-13-3-6-10(15-12)17(5-14-6)11-9(20)8(19)7(4-18)21-11/h3,5,7-9,11,18-20H,4H2,1-2H3/t7-,8+,9?,11-/m1/s1 |
InChI Key |
LATGTARLJMDFKA-GQEBFOJWSA-N |
Isomeric SMILES |
CN(C)C1=NC=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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